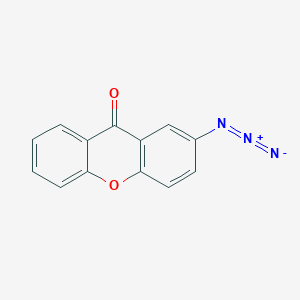
2,5-Dicyclopropylhex-3-yne-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dicyclopropylhex-3-yne-2,5-diol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of two cyclopropyl groups attached to a hex-3-yne backbone, with hydroxyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropylhex-3-yne-2,5-diol typically involves the following steps:
Alkyne Formation: The formation of the hex-3-yne backbone can be accomplished through coupling reactions, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.
Hydroxylation: The hydroxyl groups at the 2 and 5 positions can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and coupling reactions, followed by purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dicyclopropylhex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2,5-Dicyclopropylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dicyclopropylhex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and hydroxyl functionalities contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexyne-2,5-diol: Similar backbone but lacks cyclopropyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains methyl groups instead of cyclopropyl groups.
2-Butyne-1,4-diol: Shorter alkyne backbone with hydroxyl groups at different positions.
Uniqueness
2,5-Dicyclopropylhex-3-yne-2,5-diol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds.
Propriétés
Numéro CAS |
24297-13-0 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2,5-dicyclopropylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C12H18O2/c1-11(13,9-3-4-9)7-8-12(2,14)10-5-6-10/h9-10,13-14H,3-6H2,1-2H3 |
Clé InChI |
SITNYJAYXKCBFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC(C)(C1CC1)O)(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
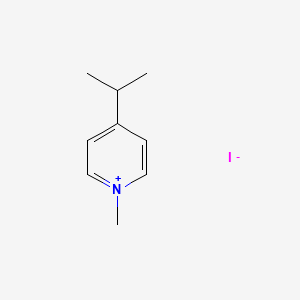
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
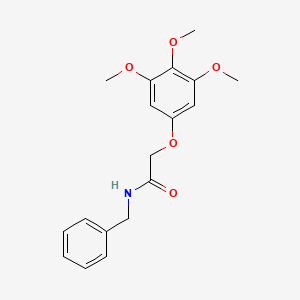
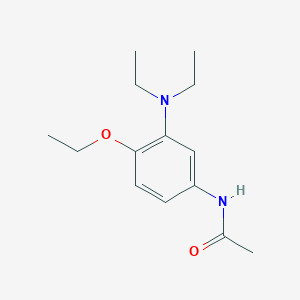

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
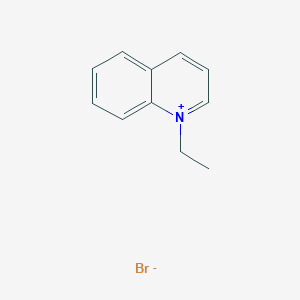
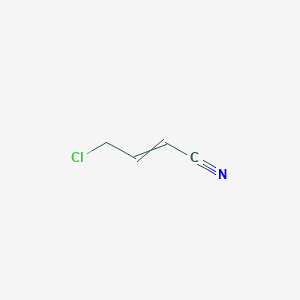
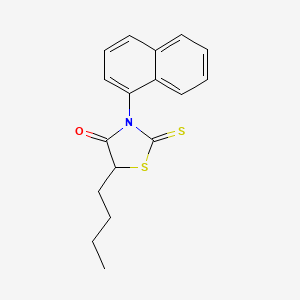


![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
